molecular formula C11H15NO2 B3049712 N-phenylvaline CAS No. 21671-21-6

N-phenylvaline

Cat. No. B3049712
CAS RN: 21671-21-6
M. Wt: 193.24 g/mol
InChI Key: MBRPCSKHPRLQQQ-JTQLQIEISA-N
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Description

“N-phenylvaline” is a compound that has been studied as a potential biomarker for benzene exposure in human hemoglobin . It is not intended for human or veterinary use and is used only for research.


Synthesis Analysis

“N-phenylvaline” was synthesized by reacting 3-bromo-2-methylbutyric acid with aniline . The reaction products were derivatized with PFPITC .


Molecular Structure Analysis

The structure of the pentafluorophenyl thiohydantoin derivative of “N-phenylvaline” was characterized by GC/MS in the electron impact (EI), positive (PCI), and negative chemical ionization (NCI) mode .

Scientific Research Applications

Genetic Research and Phenotypes

The PhenX Toolkit represents a significant tool in genetic research, particularly in genome-wide association studies (GWAS). It provides a set of high-quality, well-established measures for various research domains, facilitating replication and validation across studies. This toolkit, including its measures for phenotypes and exposures, plays a vital role in connecting phenotypic characteristics to specific genetic variations, enhancing our understanding of complex diseases and gene-environment interactions (Hamilton et al., 2011).

Medicinal Chemistry and Drug Development

N-phenylpiperazine, a compound structurally related to N-phenylvaline, has been recognized for its versatility in medicinal chemistry. It has been used in developing drugs for central nervous system disorders. The patent research on N-phenylpiperazine derivatives suggests potential for pharmacokinetic and pharmacodynamic improvements in various therapeutic areas, indicating a broader application for related compounds like N-phenylvaline (Maia et al., 2012).

Drug Synthesis and Characterization

The synthesis and characterization of compounds like 3-fluorophenmetrazine, an analog of phenmetrazine which features a phenylmorpholine structure, demonstrate the significance of N-phenylvaline-related compounds in exploring treatment options for various conditions, including obesity and drug dependence. Such studies are crucial in understanding the properties and potential applications of these compounds (McLaughlin et al., 2017).

Treatment of Phenylketonuria

Research on Pegvaliase, an enzyme therapy for phenylketonuria, highlights the use of phenylalanine ammonia lyase, which is relevant to N-phenylvaline's metabolic pathways. These studies focus on the efficacy and safety of treatments in reducing blood phenylalanine levels, offering insights into enzymatic therapies for metabolic disorders (Thomas et al., 2018).

Environmental Impact and Herbicide Degradation

Studies on the environmental fate of phenylurea herbicides, which are chemically related to N-phenylvaline, provide insights into the biodegradation and environmental impact of these compounds. Understanding the microbial metabolism of these herbicides in soil and water is crucial for assessing their environmental safety and developing strategies for mitigating their impact (Hussain et al., 2015).

Molecular Research and Cytotoxicity

Research on kulokekahilide-1, a cytotoxic depsipeptide containing 4-phenylvaline, underscores the importance of N-phenylvaline derivatives in molecular research, particularly in studying cell cytotoxicity and developing potential anticancer agents (Kimura et al., 2002).

properties

IUPAC Name

(2S)-2-anilino-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)10(11(13)14)12-9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRPCSKHPRLQQQ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446401
Record name N-phenylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenylvaline

CAS RN

21671-21-6
Record name N-phenylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
P Rydberg, B Lüning, CA Wachtmeister… - Acta Chemica …, 1993 - researchgate.net
The phenylthiohydantoins of racemic N-methyl-, N-(2-hydroxyethyl)-and N-phenyl-valine as well as the pentafluorophenylthiohydantoins of these acids and of L-valine have been …
Number of citations: 31 www.researchgate.net
M Bader, G Lehnert, J Angerer - International archives of occupational and …, 1994 - Springer
… for the approach to investigate this hypothesis Using capillary gas chromatography/mass spectrometry (GC/MS) with negative chemical ionization, we could not detect Nphenylvaline in …
Number of citations: 16 link.springer.com
JF Klebe, H Finkbeiner - Journal of the American Chemical …, 1968 - ACS Publications
… We prepared (+)-N-phenylvaline by resolution of the quinine … The precipitate of N-phenylvaline was washed with water … by combining the 2.2 g of N-phenylvaline in 7 cc of CHaOH with …
Number of citations: 38 pubs.acs.org
JF Klebe, H Finkbeiner - Journal of the American Chemical …, 1966 - ACS Publications
… Since it was possible that the downfield silicon methyl absorbance was due to the silicon having the opposite configuration from that of the alanine derivative, Nphenylvaline was …
Number of citations: 23 pubs.acs.org
FZ Galin, RG Rakhimov, GA Tolstikov - Russian journal of organic …, 1998 - elibrary.ru
Synthesis of N-phenylvaline derivatives under phase transfer catalysis … SYNTHESIS OF N-PHENYLVALINE DERIVATIVES UNDER PHASE TRANSFER CATALYSIS …
Number of citations: 2 elibrary.ru
S Castellano, C Sun - Journal of the American Chemical Society, 1966 - ACS Publications
… Since it was possible that the downfield silicon methyl absorbance was due to the silicon having the opposite configuration from that of the alanine derivative, Nphenylvaline was …
Number of citations: 89 pubs.acs.org
L Farkas, O Schachter - Journal of the American Chemical Society, 1949 - ACS Publications
These compounds are very poorly soluble in either cold or hot water. At pH 7.4 their solu-bility is 1.25-1.50 g./100 ml., with the exception of-amino-w-butyric acid and the norvaline …
Number of citations: 12 pubs.acs.org
EM Gal - Journal of the American Chemical Society, 1949 - ACS Publications
These compounds are very poorly soluble in either cold or hot water. At pH 7.4 their solu-bility is 1.25-1.50 g./100 ml., with the exception of-amino-w-butyric acid and the norvaline …
Number of citations: 6 pubs.acs.org
FZ Galin, RG Rakhimov, GA Tolstikov - Russian chemical bulletin, 1998 - Springer
… 2 with 1-chloro-2-nitro4-trifluoromethylbenzene (4) under the same conditions gives the corresponding N-phenylvaline derivative (5) in 46% yield. Ultrasonic irradiation (44 kHz) of the …
Number of citations: 4 link.springer.com
AM Medeiros, MG Bird, G Witz - Journal of toxicology and …, 1997 - Taylor & Francis
… Another hemoglobin-based adduct that might serve as a biomarker of benzene exposure is N-phenylvaline. This adduct could theoretically be formed by reaction of benzene oxide with …
Number of citations: 83 www.tandfonline.com

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